molecular formula C12H17NO B13626502 3-(3-(Methoxymethyl)benzyl)azetidine

3-(3-(Methoxymethyl)benzyl)azetidine

Cat. No.: B13626502
M. Wt: 191.27 g/mol
InChI Key: SAJQCXUBYZXJBB-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)benzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(3-(Methoxymethyl)benzyl)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of azetidines often involves scalable and efficient synthetic routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported to rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)benzyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of azetidines include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)benzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines contributes to their reactivity, allowing them to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Methoxymethyl)benzyl)azetidine is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Compared to aziridines, azetidines are more stable and easier to handle, making them suitable for various applications . The presence of the methoxymethyl group further enhances its reactivity and potential for functionalization.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[[3-(methoxymethyl)phenyl]methyl]azetidine

InChI

InChI=1S/C12H17NO/c1-14-9-11-4-2-3-10(5-11)6-12-7-13-8-12/h2-5,12-13H,6-9H2,1H3

InChI Key

SAJQCXUBYZXJBB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC(=C1)CC2CNC2

Origin of Product

United States

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